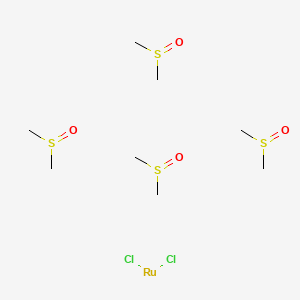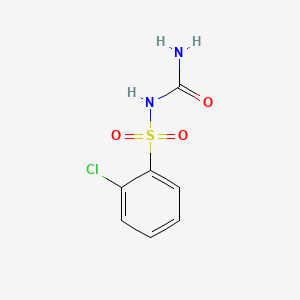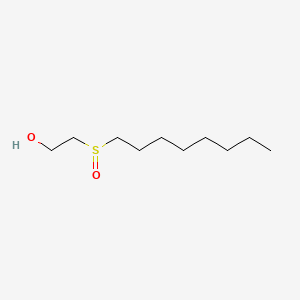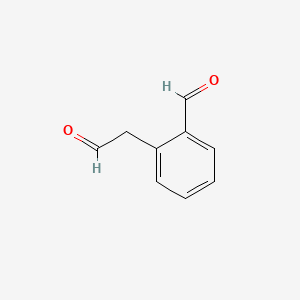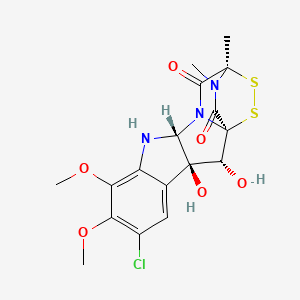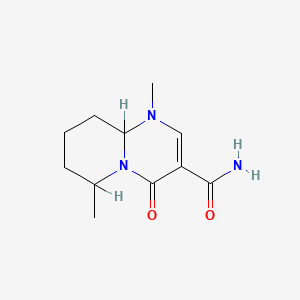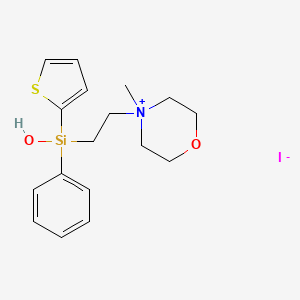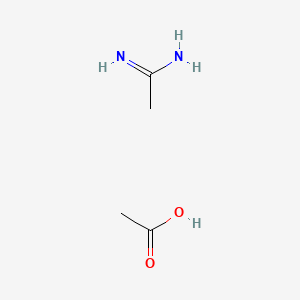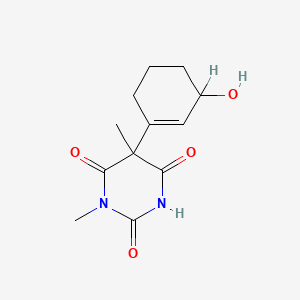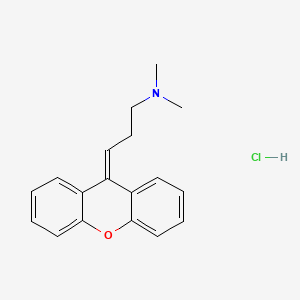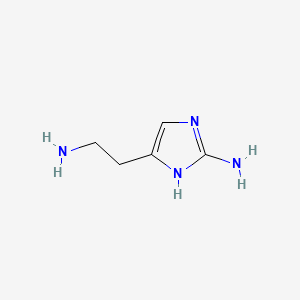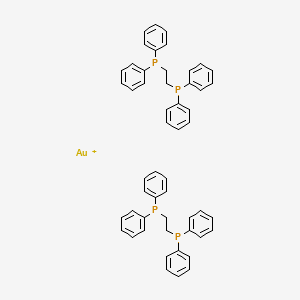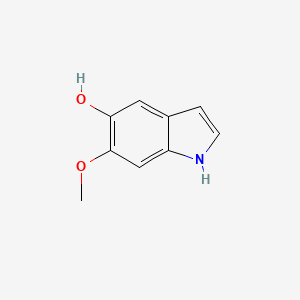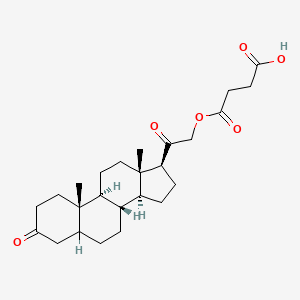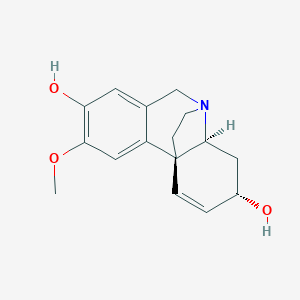
(-)-8-Demethylmaritidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-8-Demethylmaritidine is a member of phenanthridines.
Scientific Research Applications
Inhibition of Acetylcholinesterase and Alzheimer's Disease Treatment
- (-)-8-Demethylmaritidine, as an Amaryllidaceae alkaloid, has been investigated for its inhibitory effects on acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. The compound shows mixed inhibition mechanism, suggesting potential therapeutic applications in treating dementia. The study also explored its ability to penetrate the blood-brain barrier, a crucial factor for effectiveness in treating brain disorders (Cahlíková et al., 2015).
Chemical Characterization and Potential Bioactivity
- (-)-8-Demethylmaritidine was isolated from Pancratium sickenbergeri, indicating its presence in various plant species. Although the specific bioactivities were not detailed in the study, the isolation and identification of such compounds are foundational steps for further pharmacological research (Abou-Donia et al., 2002).
Role in Amaryllidaceae Alkaloid Compounds
- The compound has been grouped with other Amaryllidaceae alkaloids, suggesting its involvement in the diverse biological activities these compounds are known for, including potential cholinesterase inhibitory activity, which is pertinent to neurodegenerative diseases (Emir et al., 2016).
Comprehensive Alkaloid Studies
- A comprehensive study of alkaloids from Crinum asiaticum var. sinicum mentioned (-)-8-Demethylmaritidine among other compounds, highlighting the complexity and diversity of plant alkaloids and their potential for various biological effects (Chen et al., 2011).
properties
Product Name |
(-)-8-Demethylmaritidine |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(1R,10S,12S)-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-5,12-diol |
InChI |
InChI=1S/C16H19NO3/c1-20-14-8-12-10(6-13(14)19)9-17-5-4-16(12)3-2-11(18)7-15(16)17/h2-3,6,8,11,15,18-19H,4-5,7,9H2,1H3/t11-,15+,16+/m1/s1 |
InChI Key |
TZTBAJFJEZRQCV-RLCCDNCMSA-N |
Isomeric SMILES |
COC1=C(C=C2CN3CC[C@]4([C@@H]3C[C@@H](C=C4)O)C2=C1)O |
Canonical SMILES |
COC1=C(C=C2CN3CCC4(C3CC(C=C4)O)C2=C1)O |
synonyms |
(-)-8-demethylmaritidine 8-demethyl-maritidine 8-demethylmaritidine 8-O-demethylmaritidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



